Ansatrienin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Ansatrienin B involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit . The gene cluster responsible for its biosynthesis includes genes for AHBA synthase, polyketide synthase, and other enzymes essential for the formation of its macrocyclic lactam backbone . The biosynthetic pathway also involves the incorporation of a cyclohexanecarboxylic acid moiety derived from shikimic acid .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces collinus or related strains . Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Ansatrienin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes .
Scientific Research Applications
Ansatrienin B has a wide range of scientific research applications:
Medicine: Its potent antitumor activity makes it a candidate for cancer therapy research.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Mechanism of Action
Ansatrienin B exerts its effects by targeting the eukaryotic elongation factor 1A (eEF1A), which is involved in the translation elongation stage of protein synthesis . By binding to eEF1A, this compound disrupts the delivery of amino acyl transfer RNAs to ribosomes, thereby inhibiting protein synthesis . This mechanism is believed to contribute to its antiproliferative and antitumor activities .
Comparison with Similar Compounds
- Didemnin B
- Ternatin
- Nannocystin A
- Cytotrienin A
Comparison: Ansatrienin B shares structural similarities with other ansamycin antibiotics, such as Didemnin B and Ternatin . it is unique in its specific binding affinity to eEF1A and its potent inhibition of protein synthesis . Unlike some of its counterparts, this compound has shown significant potential in potentiating the effects of other anti-cancer agents, making it a valuable compound in combination therapies .
Biological Activity
Ansatrienin B, also known as Mycotrienin II, is a member of the ansamycin family of antibiotics, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique ansamycin structure, which consists of a naphthalene moiety linked to a polyketide chain. The specific structural features contribute to its bioactivity, particularly in targeting specific cellular processes.
Research indicates that this compound exerts its biological effects primarily through the inhibition of protein synthesis. It binds to elongation factor-1A (eEF1A), a critical component in the translation process, thereby disrupting cellular protein production. This mechanism is similar to other cyclic peptides and has been confirmed through various studies that demonstrate its cytotoxicity against cancer cell lines.
Antimicrobial Activity
Although some studies have reported limited antimicrobial activity for related ansamycin compounds, specific data on this compound's antimicrobial efficacy remains sparse. In one study, related compounds exhibited no significant antimicrobial activity against tested microorganisms . However, ongoing research may reveal more about its potential in this area.
Cytotoxic Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (nM) | Effect |
---|---|---|
HCT116 (colon cancer) | 71 ± 10 | Significant inhibition of proliferation |
T-47D (breast cancer) | Not specified | Cytotoxic effects observed |
HepG2 (liver cancer) | Not specified | Cytotoxic effects observed |
The IC50 value indicates the concentration required to inhibit 50% of cell proliferation, with lower values indicating higher potency. This compound's IC50 against HCT116 cells suggests it is a potent candidate for further investigation in cancer therapy .
Case Studies and Research Findings
- Study on Protein Synthesis Inhibition : A detailed investigation revealed that this compound and its analogs significantly inhibited global protein synthesis in treated cells. This effect was more pronounced than that observed with other related compounds, suggesting a strong potential for therapeutic use in oncology .
- Cytotoxicity Assessment : A comprehensive cytotoxicity screening against multiple cancer cell lines demonstrated that this compound effectively reduced cell viability across different tumor types. The study highlighted the need for further exploration into its mechanism and potential resistance pathways in cancer cells .
- Biosynthetic Pathways : Research into the biosynthetic pathways of this compound has provided insights into how structural modifications can enhance its biological activity. Variants of Ansatrienin have been synthesized to improve potency and selectivity against cancer cells .
Properties
CAS No. |
80111-48-4 |
---|---|
Molecular Formula |
C36H50N2O8 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI Key |
VVJDHJZQBGWPEQ-UVDHFMOUSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyms |
ansatrienin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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